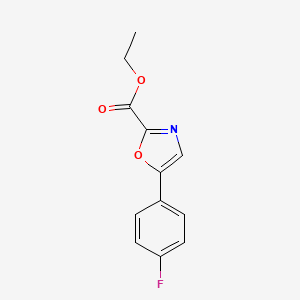

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

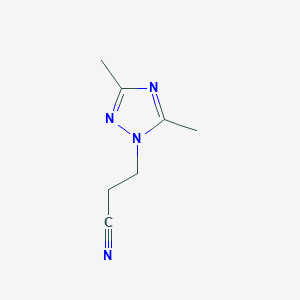

The chemical reactions involving Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate are not explicitly mentioned in the literature. However, related compounds have been involved in various chemical reactions. For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized3.

Physical And Chemical Properties Analysis

科学研究应用

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explores microwave-assisted synthesis of hybrid molecules containing 1,3-oxazole and other moieties, investigating their antimicrobial, antilipase, and antiurease activities. This study highlights the potential of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate derivatives in developing compounds with significant biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemical Space Expansion through Synthesis

Slobodyanyuk et al. (2019) describe an efficient method for preparing novel sp3-enriched 4,5-disubstituted oxazoles, expanding the chemical space and utility of these compounds in synthetic and medicinal chemistry. This approach includes functional group transformations of Ethyl oxazole-4-carboxylates, demonstrating the versatility of oxazole derivatives in chemical synthesis (Slobodyanyuk, Andriienko, Vashchenko, Volochnyuk, Ryabukhin, & Grygorenko, 2019).

Palladium-catalyzed Modifications

Verrier, Hoarau, and Marsais (2009) report on the direct and regioselective modifications of Ethyl oxazole-4-carboxylate with alkenyl-, benzyl-, and alkyl halides using palladium catalysis. This work opens up pathways for creating a diverse array of ethyl oxazole-4-carboxylate derivatives with potential applications in organic chemistry and drug discovery (Verrier, Hoarau, & Marsais, 2009).

Structural Characterization and Crystal Structure

A study by Sapnakumari et al. (2014) focuses on the synthesis, characterization, and crystal structure analysis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. This research underlines the structural aspects of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate derivatives, providing insight into their molecular arrangements and potential chemical reactivity (Sapnakumari, Narayana, Divya, Singh, Anthal, & Gupta, 2014).

Thiazole Derivatives Synthesis

The work by Fong et al. (2004) on the synthesis of 2-substituted thiazole-5-carboxylates via photolysis of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate showcases the application of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate derivatives in creating thiazole derivatives, expanding their utility in organic chemistry (Fong, Janowski, Prager, & Taylor, 2004).

安全和危害

未来方向

The potential applications and future research directions for Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate are not explicitly mentioned in the literature. However, related compounds have shown promising results in various fields, including medicinal chemistry32.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research or consultation with a subject matter expert is recommended.

属性

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOGOQBEYDOXAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

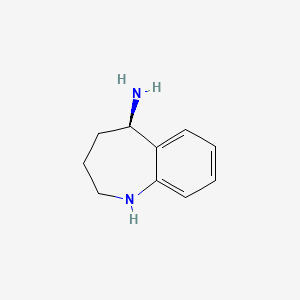

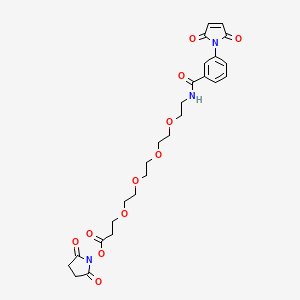

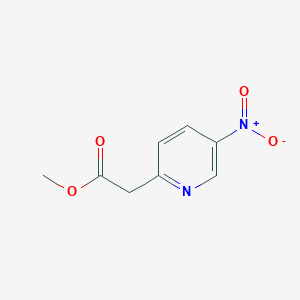

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)

![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)